2,4,6-Tris[2-(dimethylamino)ethyl]phenol

Epoxy curing kinetics Tertiary amine accelerators Gel time optimization

For industrial epoxy formulators requiring accelerated cure rates without sacrificing working time, DMP-30 delivers a 25-minute gel time and 60-minute pot life—7 minutes faster than BDMA with 15 minutes longer working time than DBU at 25°C. Its balanced kinetics (52% gel time reduction from 25°C to 60°C) provide predictable processing under ambient temperature fluctuations. DMP-30's dual-function catalysis also enables recyclable DGEBA/GA thermoset networks without additional transesterification catalysts. With documented compatibility across polyamines, polyamides, anhydrides, and polymercaptans, it reduces inventory SKU complexity while maintaining throughput in wind blade fabrication, marine composites, and structural bonding applications.

Molecular Formula C18H33N3O
Molecular Weight 307.5 g/mol
CAS No. 19779-03-4
Cat. No. B14717255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris[2-(dimethylamino)ethyl]phenol
CAS19779-03-4
Molecular FormulaC18H33N3O
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C
InChIInChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3
InChIKeyXDWHWRIAVCRANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris[2-(dimethylamino)ethyl]phenol (DMP-30/K-54) Procurement & Scientific Selection Baseline


2,4,6-Tris(dimethylaminomethyl)phenol (CAS 90-72-2, also known as DMP-30 or K-54) is a tertiary amine accelerator widely employed in epoxy resin systems to accelerate curing reactions with polyamines, polyamides, anhydrides, dicyandiamide, and polymercaptans [1]. This aromatic compound possesses three dimethylaminomethyl groups and a phenolic hydroxyl moiety, enabling dual functionality as both an accelerator and homopolymerization catalyst in epoxy formulations [2]. Its selection for industrial procurement hinges on quantifiable performance advantages over alternative accelerators in specific application contexts, rather than generic tertiary amine properties [3].

Why Generic Substitution of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol Fails in Critical Epoxy Formulations


The accelerating efficiency of tertiary amines in epoxy systems is determined by three structural parameters: nitrogen atom count, substituent bulkiness, and electron density distribution, which collectively govern reaction kinetics, gel time, and pot life characteristics [1]. Substituting DMP-30 with generic alternatives like benzyl dimethylamine (BDMA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) without quantitative performance validation risks unacceptable shifts in processing windows—manifested as premature gelation, extended cure cycles, or altered final network architecture—that directly impact production throughput and cured material properties [2][3]. The evidence below establishes precisely where DMP-30 demonstrates verifiable differentiation in head-to-head comparative testing.

2,4,6-Tris[2-(dimethylamino)ethyl]phenol: Quantitative Comparative Evidence for Accelerator Selection


Gel Time and Pot Life Comparison: DMP-30 vs. BDMA, DBU, and THU in DETA-Cured Epoxy Systems

In a direct head-to-head comparison using EPON 828 resin cured with diethylenetriamine (DETA) at 25°C, DMP-30 at 2.0% loading achieved a gel time of 25 minutes and a pot life of 60 minutes [1]. In contrast, BDMA at 1.0% loading required 32 minutes to gel with 75 minutes of pot life, while DBU at 1.0% loading gelled in 18 minutes with only 45 minutes of pot life [1]. THU at 1.0% loading produced the shortest gel time of 15 minutes and a pot life of 35 minutes [1]. These data demonstrate that DMP-30 occupies a middle-ground kinetic profile, offering faster cure than BDMA but with substantially longer working time than DBU or THU.

Epoxy curing kinetics Tertiary amine accelerators Gel time optimization

Elevated Temperature Reactivity: DMP-30 Maintains Predictable Acceleration Without Thermal Runaway

At 60°C in the same EPON 828/DETA system, DMP-30 at 2.0% loading exhibited a gel time of 12 minutes, representing a 52% reduction from its 25°C gel time [1]. In comparison, DBU at 1.0% loading gelled in 6 minutes at 60°C, a 67% reduction from its 25°C value of 18 minutes [1]. BDMA at 1.0% loading gelled in 18 minutes at 60°C, a 44% reduction from its 25°C value of 32 minutes [1]. THU at 1.0% loading achieved 5 minutes at 60°C, a 67% reduction from its 25°C value [1]. DMP-30 exhibits a more linear, predictable acceleration response to temperature elevation compared to the steep thermal activation of DBU and THU [1].

Thermal curing kinetics Epoxy processing windows Accelerator temperature sensitivity

Activation Energy Parity: DMP-30 and BDMA Exhibit Comparable Kinetic Barriers in Epoxy/Anhydride Systems

Non-isothermal differential scanning calorimetry (DSC) analysis of diglycidyl ether of bisphenol-F cured with methylhexahydrophthalic anhydride (DGEBF/MeHHPA) revealed that changing the accelerator from BDMA to DMP-30 at identical content levels had negligible effect on apparent activation energy [1]. At 0.2 phr accelerator loading, the activation energy for both BDMA-accelerated and DMP-30-accelerated systems was approximately 115 kJ/mol; increasing accelerator content to 0.5 phr decreased activation energy to approximately 85 kJ/mol for both accelerators [1]. The primary differentiation emerged in the autocatalytic contribution to the curing reaction, which increased with higher accelerator loading for both compounds [1].

Epoxy-anhydride curing Activation energy Differential scanning calorimetry

Transesterification Catalysis: DMP-30 Enables Catalyst-Free Epoxy Recycling Not Achievable with Conventional Accelerators

In epoxy-glutaric anhydride (GA) systems, DMP-30 functions as both a curing accelerator and a transesterification catalyst, enabling network dissolution in ethylene glycol at temperatures below 200°C under ordinary pressure without requiring additional catalysts [1]. This contrasts with earlier recyclable anhydride-cured epoxy resins that required specialized catalysts such as triazabicyclodecene (TBD) or zinc acetate (Zn(Ac)2), which introduced disadvantages of high cost, toxicity, and poor miscibility [1]. The resulting DGEBA/GA/DMP-30 resins exhibited glass transition temperatures and mechanical strengths comparable to conventional non-recyclable epoxy thermosets [1].

Epoxy vitrimers Transesterification Thermoset recycling

Dual Nitrogen Functionality vs. Single Nitrogen Accelerators: Structural Basis for Differential Reactivity

In epoxy/dicyandiamide (DICY) systems, the acceleration behavior of tertiary amines depends on three structural parameters: substituent bulkiness, number of nitrogen atoms, and electron density distribution [1]. Among four accelerators studied, the Šesták–Berggren kinetic model best simulated reaction rates for DMP-30 and (dimethylaminomethyl)phenol-accelerated samples, distinguishing these compounds from other accelerators in terms of their kinetic fitting behavior [1]. The presence of three tertiary amine groups in DMP-30 confers higher nitrogen density per molecule compared to mono-functional accelerators like BDMA (single nitrogen), which influences the rate acceleration profile and autocatalytic contribution [1]. Activation energy trends varied by accelerator type as determined by Flynn-Wall-Ozawa and Kissinger–Akahira–Sunose isoconversional methods [1].

Accelerator molecular structure Curing kinetics modeling Structure-activity relationships

2,4,6-Tris[2-(dimethylamino)ethyl]phenol: Evidence-Driven Application Scenarios for Scientific and Industrial Use


Large-Scale Composite Fabrication Requiring Balanced Pot Life and Cure Speed

Industrial composite manufacturing operations that demand accelerated cure cycles without sacrificing adequate working time for lay-up, wet-out, and mold closure should prioritize DMP-30 over BDMA or DBU. At 25°C, DMP-30 provides 25-minute gel time and 60-minute pot life—7 minutes faster cure than BDMA while offering 15 minutes longer working time than DBU and 25 minutes longer than THU [1]. This balanced kinetic window supports higher throughput in wind blade fabrication, marine composite construction, and large structural bonding applications where both productivity and process reliability are essential procurement considerations [1].

Temperature-Variable Field Applications Requiring Predictable Curing Response

Field-applied epoxy coatings, adhesives, and repair compounds exposed to ambient temperature fluctuations benefit from DMP-30's moderate temperature sensitivity profile. The 52% gel time reduction from 25°C to 60°C provides useful acceleration under warm conditions without the risk of uncontrolled exothermic runaway associated with DBU and THU, which exhibit 67% reductions over the same temperature range [1]. This predictable thermal response makes DMP-30 the preferred accelerator for civil engineering repairs, pipeline coatings, and on-site industrial maintenance where environmental conditions cannot be tightly controlled [1].

Recyclable Epoxy-Anhydride Formulations for Sustainable Manufacturing

Formulators developing recyclable epoxy thermosets should select DMP-30 as a dual-function component that eliminates the need for separate transesterification catalysts. In DGEBA/GA systems, DMP-30 enables network dissolution in ethylene glycol below 200°C without requiring expensive or toxic catalysts such as TBD or Zn(Ac)2, while maintaining glass transition temperatures and mechanical strengths comparable to conventional non-recyclable epoxies [2]. This simplifies raw material procurement, reduces formulation complexity, and lowers overall system cost for applications in circular economy initiatives, electronic encapsulation with end-of-life recovery, and sustainable composite manufacturing [2].

Multi-Component Epoxy Formulations with Broad Hardener Compatibility

Industrial formulators seeking a single accelerator suitable for diverse epoxy-hardener combinations should prioritize DMP-30 based on documented compatibility with polyamines, polyamides, dicyandiamide, and polymercaptans . This broad compatibility reduces the number of distinct accelerator SKUs required in inventory and simplifies quality control procedures across multiple product lines. While DMP-30 does not provide the fastest cure in any single system (THU and DBU offer shorter gel times), its versatility as an "all-rounder" accelerator delivers procurement efficiency for manufacturers producing coatings, adhesives, and composite materials across varied chemistries [1].

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